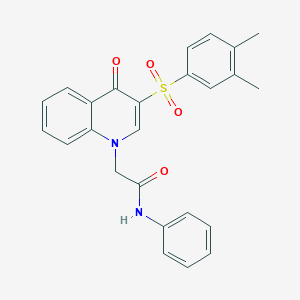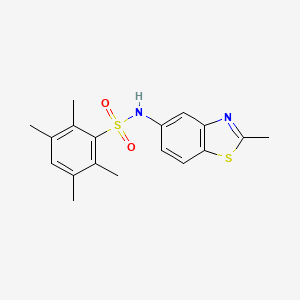
3,5-dibromo-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dibromo-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DRF-1042 and is known to exhibit potent anti-inflammatory and immunomodulatory effects. In
Mecanismo De Acción
DRF-1042 exerts its anti-inflammatory and immunomodulatory effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of the inflammatory response and is involved in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. DRF-1042 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor IκBα. This leads to the suppression of the inflammatory response and the modulation of the immune system.
Biochemical and Physiological Effects:
DRF-1042 has been shown to have a favorable safety profile in preclinical studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 4 hours. DRF-1042 is metabolized by the liver and excreted mainly in the urine. In vitro and in vivo studies have demonstrated that DRF-1042 has potent anti-inflammatory and immunomodulatory effects, without causing significant toxicity or adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DRF-1042 has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized and stored. DRF-1042 has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, there are also limitations to the use of DRF-1042 in lab experiments. It is a relatively new compound and its therapeutic potential in humans is still being evaluated. The optimal dosage and administration route of DRF-1042 for different diseases have not been fully established.
Direcciones Futuras
There are several future directions for the research and development of DRF-1042. One potential direction is the evaluation of its therapeutic potential in other inflammatory and autoimmune diseases, such as inflammatory bowel disease and systemic lupus erythematosus. Another direction is the optimization of the dosage and administration route of DRF-1042 for different diseases. Furthermore, the development of DRF-1042 derivatives and analogs with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic efficacy and reduce potential adverse effects. Overall, DRF-1042 has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
The synthesis of DRF-1042 involves the reaction of 3,5-dibromo-2-pyridinecarboxylic acid with N-(1-cyano-2,2-dimethylpropyl)amine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place at room temperature and yields DRF-1042 as a white crystalline solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
DRF-1042 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. It has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. DRF-1042 also modulates the immune response by regulating the differentiation and activation of T cells and B cells. These properties make DRF-1042 a promising candidate for the treatment of diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
Propiedades
IUPAC Name |
3,5-dibromo-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2N3O/c1-12(2,3)9(5-15)17-11(18)10-8(14)4-7(13)6-16-10/h4,6,9H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKOYBOIEPUADR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=C(C=C(C=N1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dibromo-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

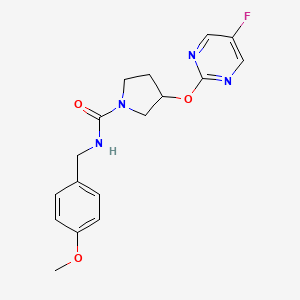
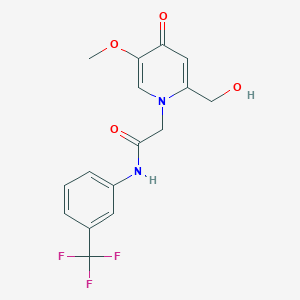

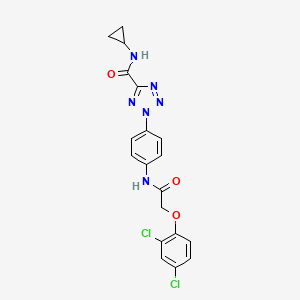

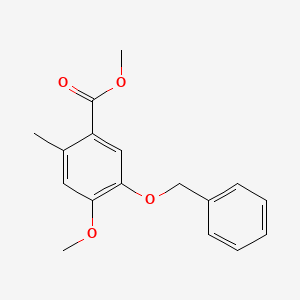

![2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride](/img/structure/B2416393.png)
![(6-fluoro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416396.png)

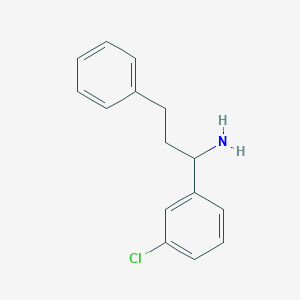
![3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2416403.png)
